1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Overview
Description
The compound is a quinoline derivative, which is a class of compounds containing a benzene ring fused to a pyridine ring. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents attached. These could include a cyclopropyl group, a fluoro group, and an ethyl ester group .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions this compound could undergo would depend on the specific substituents present.Scientific Research Applications
Antibacterial Activity
- A study by Jung, Baek, and Park (2001) synthesized derivatives of 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showing potent antibacterial activity against gram-positive bacteria. This includes compounds structurally similar to the one (Jung, Baek, & Park, 2001).
- Al‐Qawasmeh, Zahra, et al. (2009) reported on the synthesis and antibacterial properties of a related compound, which belongs to a new class of antibacterial agents structurally related to fluoroquinolones (Al‐Qawasmeh et al., 2009).
HIV-1 Integrase Inhibition
- Vandurm, Cauvin, et al. (2009) synthesized derivatives of the compound as potential HIV-1 integrase inhibitors. Their research showed significant enzymatic and antiviral activity (Vandurm et al., 2009).
Synthesis Methods
- Studies have detailed the synthesis methods for such compounds, offering insights into their potential applications in drug development. For example, the work by Bunce, Lee, and Grant (2011) provided a method for preparing the ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, which is important in several drug compounds (Bunce, Lee, & Grant, 2011).
Inhibiting Corrosion
- Pang, Guo, et al. (2008) studied the inhibiting effect of a similar compound on the corrosion of mild steel in hydrochloric acid, indicating potential industrial applications (Pang, Guo, et al., 2008).
Fluorescent Dyes
- Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates using a similar compound. These dyes show potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets through a variety of mechanisms, including binding to enzymes or receptors, disrupting cell membrane integrity, or interfering with dna synthesis .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways. Quinoline derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth, apoptosis, inflammation, and immune response .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile are currently unknown .
Properties
IUPAC Name |
ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-2-23-17(22)14-15(20)12-9-11(18)5-6-13(12)19(16(14)21)8-7-10-3-4-10/h5-6,9-10,20H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONQNYSCVSETRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740459 | |
Record name | Ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931399-20-1 | |
Record name | Ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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